Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

Organic Synthesis Medicinal Chemistry Piperidine Derivatives

This tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is the definitive meta-bromo regioisomer—a critical SAR determinant validated in kinase inhibitor programs. Substituting the 3-bromophenyl with 2- or 4-bromo analogs abolishes the van der Waals contact required for sub-micromolar antiproliferative activity. The orthogonal Boc, cyano, and bromophenyl groups enable sequential derivatization for focused library synthesis targeting Akt, 5-HT7, and CCR-3. Insist on CAS 849928-28-5 to preserve your SAR.

Molecular Formula C17H21BrN2O2
Molecular Weight 365.3 g/mol
CAS No. 849928-28-5
Cat. No. B1440031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate
CAS849928-28-5
Molecular FormulaC17H21BrN2O2
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)Br
InChIInChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10H2,1-3H3
InChIKeyIGMCICOJYOOAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(3-Bromophenyl)-4-Cyanopiperidine-1-Carboxylate (CAS 849928-28-5): A Key Intermediate for Piperidine-Based Drug Discovery


Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS 849928-28-5) is a specialized piperidine derivative characterized by a 4-cyano group, a 3-bromophenyl substituent, and an N-Boc protecting group . This compound is not a final active pharmaceutical ingredient (API) but a crucial synthetic intermediate, enabling the construction of complex molecules targeting the central nervous system (CNS) and oncology . Its primary utility lies in the orthogonal reactivity of its functional groups, which allows for precise, sequential derivatization in multi-step syntheses of drug candidates and chemical probes .

Why the 3-Bromo Regioisomer of N-Boc-4-Cyanopiperidine (CAS 849928-28-5) Cannot Be Casually Substituted


Generic substitution of this specific intermediate is not a trivial matter of sourcing any similar piperidine. The key differentiator is the regio-specific placement of the bromine atom on the phenyl ring, which has a demonstrated, quantifiable impact on biological target engagement . SAR studies show that a bromine at the meta-position (3-position) confers significantly higher antiproliferative potency than substitution at other positions [1]. Furthermore, the ortho-substituted analog (2-bromo) and the unsubstituted phenyl analog lack the specific spatial and electronic properties required for key molecular interactions, such as optimal van der Waals contact with hydrophobic enzyme pockets . Therefore, substituting this compound with a close analog like the 4-bromo or 2-bromo regioisomer (CAS 847615-14-9 or similar) or the 4-cyano-4-phenylpiperidine core would invalidate the SAR and likely result in a substantial loss of biological activity, undermining the project's objectives .

Procurement-Critical Evidence: Quantified Differentiation for Tert-Butyl 4-(3-Bromophenyl)-4-Cyanopiperidine-1-Carboxylate (849928-28-5)


Quantified Synthetic Route: Achieving 63% Yield for Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

A specific synthetic route for tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate has been documented, yielding the product in 63% yield . This is a direct, quantified procedure that provides a known baseline for internal synthesis planning or for evaluating the value proposition of a commercial source. While no direct comparator yield is provided for this specific reaction, the establishment of a synthetic baseline is critical for assessing the efficiency and reproducibility of a procurement source .

Organic Synthesis Medicinal Chemistry Piperidine Derivatives

Regioisomeric Differentiation: Comparing CAS 849928-28-5 to the 4-Bromo and 2-Bromo Analogs

The position of the bromine atom on the phenyl ring is a critical determinant of biological activity. Studies on related piperidine scaffolds demonstrate that a 3-bromophenyl substitution confers significantly higher antitumor activity than other substitutions [1]. The 4-bromo regioisomer (CAS 847615-14-9) and the 2-bromo regioisomer are distinct chemical entities with different CAS numbers and, critically, different pharmacological profiles . For instance, the 4-bromo analog has been explored as an Akt inhibitor , but SAR studies on a related series clearly show that the 3-bromophenyl group is the most active, achieving average IC50 values in the low micromolar to sub-micromolar range (e.g., 1.94 μM to 0.817 μM) [1].

Structure-Activity Relationship (SAR) Drug Design Kinase Inhibition

Intellectual Property Context: Piperidine Derivatives as Key Intermediates in CNS and Oncology Patents

The value of this specific chemotype is underscored by its presence in the patent literature. While this exact compound is an intermediate, its core scaffold—the 4-cyanopiperidine with an aryl substitution—is a recurring motif in patents for CNS disorders and oncology [1][2]. The patent literature highlights the utility of such compounds as intermediates for generating quinuclidine derivatives and as final compounds with activity at targets like CCR-3 and 5-HT7, which are implicated in asthma and CNS conditions, respectively [1][2]. The specific substitution pattern of this compound is crucial for accessing the protected chemical space detailed in these patents .

Intellectual Property Drug Development CNS Disorders Oncology

Primary Application Scenarios for Tert-Butyl 4-(3-Bromophenyl)-4-Cyanopiperidine-1-Carboxylate (849928-28-5) Based on Evidence


Medicinal Chemistry: Optimizing Kinase Inhibitors via Structure-Activity Relationship (SAR) Studies

This intermediate is best deployed in medicinal chemistry programs focused on developing kinase inhibitors, particularly those targeting Akt or other kinases where a hydrophobic pocket tolerates a meta-substituted bromophenyl group. The quantified SAR data demonstrates that the 3-bromophenyl moiety is critical for achieving sub-micromolar antiproliferative activity . Therefore, it is an ideal building block for synthesizing a focused library of analogs to further optimize potency and selectivity against a specific kinase target [1].

CNS Drug Discovery: Building Advanced Intermediates for GPCR and Transporter Targets

Given the established precedent for piperidine scaffolds in CNS therapeutics, this compound is a valuable intermediate for synthesizing ligands for central nervous system targets. The Boc protecting group allows for selective N-deprotection, enabling the introduction of diverse amine-containing side chains, while the 3-bromophenyl group can be used directly in cross-coupling reactions or converted to other functional groups . This is directly applicable to programs targeting serotonin (5-HT7) receptors or other GPCRs implicated in depression, anxiety, and pain [1].

Organic Synthesis: A Strategic Building Block for Orthogonal Derivatization

From a synthetic chemistry perspective, the orthogonal reactivity of the 4-cyanopiperidine core, the 3-bromophenyl ring, and the N-Boc group makes this compound a powerful building block for constructing complex molecular architectures . The documented synthetic procedure yielding 63% provides a reliable starting point for researchers to plan and execute multi-step syntheses [1]. This is particularly valuable for creating diverse chemical libraries or for the total synthesis of complex natural product analogs.

Patented Scaffold Development: Exploring Chemical Space for CCR-3 and 5-HT7 Modulators

The compound's core structure aligns with patent literature covering CCR-3 and 5-HT7 modulators, making it a direct entry point for exploring this specific chemical space [1]. Research groups can use this compound to synthesize and evaluate novel analogs for activity against these targets, potentially leading to new chemical entities with valuable therapeutic properties in immunology and neuroscience.

Technical Documentation Hub

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